1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine synthesis protocol
1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine synthesis protocol
An In-depth Technical Guide to the Synthesis of 1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine
This guide provides a comprehensive, technically detailed protocol for the laboratory-scale synthesis of 1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine. It is intended for an audience of researchers, chemists, and professionals in the field of drug development and organic synthesis. The document goes beyond a simple recitation of steps to include the scientific rationale behind the procedural choices, critical safety information, and methods for product characterization, ensuring a reproducible and safe experimental outcome.
Introduction and Reaction Principle
1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine is a sulfonamide derivative of piperazine. Compounds within this class are of significant interest in medicinal chemistry and serve as versatile building blocks for more complex molecular architectures. The synthesis detailed herein is a classic example of nucleophilic substitution at a sulfonyl group, a fundamental reaction in organic chemistry.
The core of this synthesis is the reaction between 1-ethylpiperazine and 4-nitrobenzenesulfonyl chloride (also known as nosyl chloride). The secondary amine nitrogen of 1-ethylpiperazine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This addition is followed by the elimination of a chloride ion. The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent the protonation of the starting amine and to drive the reaction to completion.
Reaction Scheme: C₆H₁₄N₂ (1-Ethylpiperazine) + C₆H₄ClNO₄S (4-Nitrobenzenesulfonyl chloride) → C₁₂H₁₇N₃O₄S (1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine) + HCl
The 4-nitrophenylsulfonyl (nosyl) group is a well-established protecting group for amines in multi-step synthesis due to its stability in various conditions and the distinct reactivity it imparts to the protected amine.[1]
Materials and Reagents
Proper preparation and sourcing of high-purity reagents are paramount for the success of the synthesis. The following table summarizes the required materials.
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Quantity | Purity | Supplier Example |
| 1-Ethylpiperazine | C₆H₁₄N₂ | 114.19 | 1.14 g (10 mmol) | ≥98% | Sigma-Aldrich |
| 4-Nitrobenzenesulfonyl Chloride | C₆H₄ClNO₄S | 221.62 | 2.22 g (10 mmol) | ≥97% | Sigma-Aldrich |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 1.52 mL (11 mmol) | ≥99% | Fisher Scientific |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | Anhydrous, ≥99.8% | Fisher Scientific |
| Hydrochloric Acid (HCl) | HCl | 36.46 | ~20 mL | 1 M Aqueous | - |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | ~20 mL | Saturated Aqueous | - |
| Brine (NaCl solution) | NaCl | 58.44 | ~20 mL | Saturated Aqueous | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | Granular | - |
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis, from reaction setup to the isolation of the pure product.
Caption: High-level workflow for the synthesis of 1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine.
Detailed Synthesis Protocol
A. Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-ethylpiperazine (1.14 g, 10 mmol) and anhydrous dichloromethane (30 mL).
-
Add triethylamine (1.52 mL, 11 mmol) to the solution. The triethylamine acts as an acid scavenger, neutralizing the HCl generated during the reaction.[2] This is crucial as the formation of ethylpiperazinium hydrochloride salt would render the amine non-nucleophilic.
-
Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.
-
In a separate beaker, dissolve 4-nitrobenzenesulfonyl chloride (2.22 g, 10 mmol) in anhydrous dichloromethane (20 mL).
-
Slowly add the 4-nitrobenzenesulfonyl chloride solution to the stirred piperazine solution dropwise over 15-20 minutes using a dropping funnel. The slow addition is necessary to control the exothermicity of the reaction.
B. Reaction and Monitoring
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for 1-2 hours. The formation of triethylammonium chloride, a white precipitate, is typically observed.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The disappearance of the starting material spot (1-ethylpiperazine) indicates the reaction is complete.
C. Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (20 mL) to remove any unreacted triethylamine and excess 1-ethylpiperazine.
-
Wash with a saturated aqueous solution of sodium bicarbonate (20 mL) to neutralize any remaining acidic species.
-
Wash with brine (20 mL) to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude solid.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the final product as a crystalline solid.
D. Product Characterization The identity and purity of the synthesized 1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine (MW: 299.35 g/mol [3][4]) should be confirmed by standard analytical techniques:
-
¹H NMR: Expect characteristic signals for the ethyl group (a triplet and a quartet), the piperazine ring protons (two multiplets), and the aromatic protons of the nitrophenyl group (two doublets in the aromatic region).
-
¹³C NMR: Signals corresponding to all 12 unique carbon atoms should be present.
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should be observed at m/z ≈ 300.
-
Infrared (IR) Spectroscopy: Look for strong characteristic absorption bands for the sulfonyl group (S=O stretches) around 1350 and 1160 cm⁻¹ and for the nitro group (N-O stretches) around 1530 and 1350 cm⁻¹.
Critical Safety Assessment
This synthesis involves hazardous materials and requires strict adherence to safety protocols.[5] The entire procedure should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
4-Nitrobenzenesulfonyl Chloride: This compound is corrosive and causes severe skin burns and eye damage.[5][6] It is also moisture-sensitive and will react with water to release corrosive HCl gas.[7] Avoid inhalation of dust and ensure it is handled in a dry environment.[8]
-
1-Ethylpiperazine: This is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[9] It is also harmful if inhaled or swallowed.[10] Keep away from ignition sources.
-
Dichloromethane (DCM): A volatile solvent that is a suspected carcinogen. Avoid inhalation and skin contact.
-
Triethylamine (TEA): A corrosive and flammable liquid with a strong, unpleasant odor. It can cause severe skin and eye irritation.
Required PPE:
-
Chemical splash goggles or a face shield.[5]
-
Appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[5]
-
A flame-resistant laboratory coat.
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[5][10]
References
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National Center for Biotechnology Information. (n.d.). 1-Ethylpiperazine. PubChem Compound Database. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 1-[(p-nitrophenyl)sulfonyl]-4-(m-chlorophenyl)piperazine. Retrieved from [Link]
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ChemUniverse. (n.d.). 1-ETHYL-4-((4-NITROPHENYL)SULFONYL)PIPERAZINE [Q10147]. Retrieved from [Link]
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Der Pharma Chemica. (2015). Characterization, synthesis and biological evaluation of naphthalene based piperazines as anti bacterial agents. Retrieved from [Link]
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CORE. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate. PMC. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Nitrobenzenesulfonyl chloride. PubChem Compound Database. Retrieved from [Link]
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National Institutes of Health. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Retrieved from [Link]
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